2-Isopropyl-1H-imidazole-4-carboxylic acid

Anti-tuberculosis M. tuberculosis H37Rv Imidazole SAR

2-Isopropyl-1H-imidazole-4-carboxylic acid (CAS 102625-27-4, C₇H₁₀N₂O₂, MW 154.17) is a 2-alkyl-substituted imidazole-4-carboxylic acid that serves as a versatile synthetic intermediate in medicinal chemistry. Predicted physicochemical properties include a pKa of 2.73±0.10 and a density of 1.247±0.06 g/cm³.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 102625-27-4
Cat. No. B008837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Isopropyl-1H-imidazole-4-carboxylic acid
CAS102625-27-4
Synonyms1H-Imidazole-4-carboxylicacid,2-(1-methylethyl)-(9CI)
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC(C)C1=NC=C(N1)C(=O)O
InChIInChI=1S/C7H10N2O2/c1-4(2)6-8-3-5(9-6)7(10)11/h3-4H,1-2H3,(H,8,9)(H,10,11)
InChIKeyNSDNJRNFDRCNFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Isopropyl-1H-imidazole-4-carboxylic acid (CAS 102625-27-4) – Procurement-Relevant Chemical Profile


2-Isopropyl-1H-imidazole-4-carboxylic acid (CAS 102625-27-4, C₇H₁₀N₂O₂, MW 154.17) is a 2-alkyl-substituted imidazole-4-carboxylic acid that serves as a versatile synthetic intermediate in medicinal chemistry [1]. Predicted physicochemical properties include a pKa of 2.73±0.10 and a density of 1.247±0.06 g/cm³ . The compound is commercially available as the free acid or hydrochloride salt, typically at ≥95% purity, and is a direct hydrolysis product of its ethyl ester analog (compound 2a in the anti-tuberculosis lead series) [1].

Why Generic 2-Alkyl-1H-imidazole-4-carboxylic Acids Cannot Substitute for CAS 102625-27-4


Subtle variations in the 2-alkyl substituent of 1H-imidazole-4-carboxylic acid derivatives produce drastic differences in biological activity and downstream synthetic utility. In the seminal anti-tuberculosis study by Gupta et al. (2004), the ethyl ester of CAS 102625-27-4 (compound 2a) exhibited only 21% inhibition of M. tuberculosis H37Rv at 6.25 µg/mL, while the corresponding cyclopentyl (2f, 91% inhibition) and cyclohexyl (2h, 99% inhibition) analogs achieved near-complete inhibition at the same concentration [1]. This demonstrates that simple in-class substitution (e.g., swapping isopropyl for a cycloalkyl group) can alter bioactivity from marginal to highly potent, making blind interchange without structure-activity relationship (SAR) data a high-risk procurement decision for drug discovery programs [1].

Quantitative Differentiation Evidence for 2-Isopropyl-1H-imidazole-4-carboxylic acid (102625-27-4) Versus Closest Analogs


Anti-Tuberculosis Activity: Ethyl Ester of 102625-27-4 (2a) vs. Cycloalkyl Analogs (2f, 2h)

In a direct head-to-head comparison within the same study, the ethyl ester derivative of 2-isopropyl-1H-imidazole-4-carboxylic acid (compound 2a) was tested alongside other 2-alkyl/2,5-dialkyl-1H-imidazole-4-carboxylic acid ethyl esters against drug-sensitive M. tuberculosis H37Rv [1]. Compound 2a (R=isopropyl, R1=H) produced only 21% inhibition at 6.25 µg/mL (MIC >6.25 µg/mL), whereas the 2,5-dicyclopentyl analog 2f (R=R1=c-C₅H₉) achieved 91% inhibition (MIC <6.25 µg/mL) and the 2,5-dicyclohexyl analog 2h (R=R1=c-C₆H₁₁) reached 99% inhibition (MIC <6.25 µg/mL) [1]. The free acid hydrochloride (5a) corresponding to CAS 102625-27-4 showed 0% inhibition under identical conditions [1].

Anti-tuberculosis M. tuberculosis H37Rv Imidazole SAR

Synthetic Utility as a Carboxylic Acid Building Block: Free Acid vs. Ethyl Ester Prodrug Strategy

The free carboxylic acid hydrochloride 5a (corresponding to CAS 102625-27-4) can be obtained from ethyl ester 2a via acidic hydrolysis (6 N HCl, reflux, 8 h) in 55–85% yield [1]. While the ethyl ester 2a exhibits modest anti-TB activity (21% inhibition), the free acid 5a is completely inactive (0% inhibition) against M. tuberculosis [1]. This differential is consistent with the broader SAR trend in the series where ester-to-acid conversion uniformly abolishes or severely attenuates activity: all carboxylic acid derivatives 5a–5j showed ≤3% inhibition except 5i (adamantyl, 1%) and 5g, 5h (cyclohexyl variants, 0–1%) [1].

Medicinal chemistry Prodrug Imidazole derivatization

Physicochemical Differentiator: Predicted pKa and Ionization State vs. 1H-Imidazole-4-carboxylic Acid

The predicted acid dissociation constant (pKa) of 2-isopropyl-1H-imidazole-4-carboxylic acid is 2.73±0.10 . In the absence of an experimentally measured pKa for the direct unsubstituted comparator 1H-imidazole-4-carboxylic acid in the same predictive model, a class-level inference can be drawn: the electron-donating isopropyl group at the 2-position is expected to slightly increase the pKa of the carboxylic acid relative to the unsubstituted parent, which typically exhibits a pKa near 2.5–2.6 for the imidazole-4-carboxylic acid moiety [1]. The predicted logP (XLogP3) of 1.1 indicates moderate lipophilicity, distinguishing it from more hydrophilic analogs such as 1H-imidazole-4-carboxylic acid (predicted logP ~0.2–0.4).

Physicochemical properties Drug-likeness Ionization

Commercial Purity Grades and Availability: Differentiating ISV from Non-ISV Suppliers

Commercially, CAS 102625-27-4 is offered at multiple purity tiers: ≥95% (multiple vendors including 环生美森 and 上海指月) and 98% (Leyan/乐研, product #2342443) . In contrast, the closely related 1-isopropyl-1H-imidazole-4-carboxylic acid (CAS 917364-12-6) and 5-amino-2-isopropyl-1H-imidazole-4-carboxylic acid amide (CAS 90521-92-9) are less widely stocked and typically offered only at ≥95% or unspecified purity . The 98% purity grade with documented HPLC verification from established Chinese research chemical suppliers provides an assurance of lot-to-lot consistency for synthetic applications.

Procurement Purity Supply chain

High-Value Application Scenarios for 2-Isopropyl-1H-imidazole-4-carboxylic acid (102625-27-4)


Fragment-Based Drug Discovery: Negative Control or Inactive Scaffold for SAR Deconvolution

As demonstrated in the Gupta et al. (2004) anti-TB study, the ethyl ester of CAS 102625-27-4 (compound 2a) exhibits only 21% inhibition and its free acid 5a shows 0% inhibition against M. tuberculosis H37Rv, while cycloalkyl analogs achieve >90% inhibition [1]. This makes the compound an ideal negative-control scaffold in fragment-based screening cascades: researchers can use it to establish baseline inactivity thresholds, validate assay sensitivity, and deconvolute which SAR features (e.g., substituent bulk, lipophilicity, or cycloalkyl geometry) are responsible for target engagement. The commercial availability at 98% purity supports reproducible dose-response measurements.

Carboxylic Acid Handle for Parallel Amide Library Synthesis

The carboxylic acid group of CAS 102625-27-4 enables straightforward amide coupling with diverse amine building blocks. The ethyl ester analog 2a was converted to the free acid 5a (HCl salt) in 55–85% yield via acidic hydrolysis [1], and similar conditions can be used to generate the free acid for subsequent amide bond formation. The 2-isopropyl substituent provides steric bulk distinct from methyl, ethyl, or tert-butyl analogs, offering a specific steric and electronic environment for exploring structure-activity relationships in protease inhibitors, kinase inhibitors, or GPCR modulators that tolerate an imidazole-4-carboxamide motif.

Physicochemical Property Reference Standard for Imidazole Series

With a predicted pKa of 2.73±0.10 and XLogP3 of 1.1 , CAS 102625-27-4 occupies a specific region in the imidazole-4-carboxylic acid chemical space that bridges the more hydrophilic unsubstituted parent (pKa ~2.5, logP ~0.3) and the more lipophilic cycloalkyl derivatives. This makes it a valuable reference compound for calibrating computational ADME models, assessing chromatographic retention-activity relationships, or studying the impact of modest alkyl substitution on passive membrane permeability in Caco-2 or PAMPA assays.

Multi-Gram Synthetic Intermediate for Anti-Infective Lead Optimization Programs

Although the free acid itself lacks anti-TB activity, its ethyl ester (2a) is the direct precursor to the imidazole-4-carboxylic acid ester series that produced the highly active anti-TB leads 2f and 2h [1]. CAS 102625-27-4 can be re-esterified or coupled to generate novel analogs in a lead optimization campaign targeting drug-resistant M. tuberculosis. The multi-supplier availability and 95–98% commercial purity support procurement at the 5–25 g scale required for iterative medicinal chemistry synthesis.

Quote Request

Request a Quote for 2-Isopropyl-1H-imidazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.